Cas no 4546-72-9 (N6-Benzoyl-2'-deoxyadenosine)

N6-ベンゾイル-2'-デオキシアデノシンは、修飾ヌクレオシドの一種であり、核酸研究や医薬品開発において重要な役割を果たします。この化合物は、ベンゾイル基がアデノシンのN6位置に導入されており、高い化学的安定性と特異的反応性を示します。特に、オリゴヌクレオチド合成における保護基として有用で、酵素による分解から核酸鎖を保護する効果があります。また、蛍光標識やプローブ設計への応用も可能であり、分子生物学研究のツールとして優れた特性を有しています。その構造的特徴から、標的分子との選択的相互作用が期待でき、創薬研究におけるリード化合物としての潜在性も注目されています。

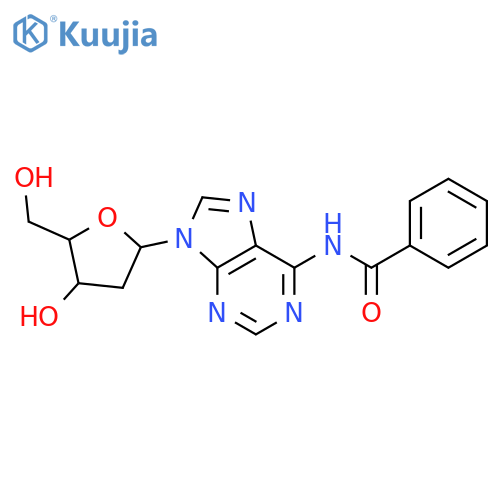

N6-Benzoyl-2'-deoxyadenosine structure

商品名:N6-Benzoyl-2'-deoxyadenosine

N6-Benzoyl-2'-deoxyadenosine 化学的及び物理的性質

名前と識別子

-

- N-Benzoyl-2'-deoxy-adenosine

- 4-(Benzoylamino)-1-(2-deoxy-beta-L-erythro-pentofuranosyl)-2(1H)-pyrimidinone

- N-Benzoyl-2’-deoxy-adenosine

- N-Benzoyl-2'-deoxyadenosine

- N6-Benzoyl-2'-deoxyadenosine

- 6-N-Benzoyl-2'-deoxyadenosine

- 6N-benzoyldeoxyadenosine

- AC1M6XCH

- AC1Q3TGJ

- AG-G-83810

- Benzoyl-chloracetyl-amin

- benzoyl-chloroacetyl-amine

- CTK5D5669

- N-(2-Chloro-acetyl)-benzamide

- N-(2-chloroethanoyl)benzamide

- N-(chloroacetyl)benzamide

- N6-benzoyldeoxyadenosine

- N-benzoyl-2-chloroacetamide

- N-benzoyl-chloroacetamide

- N-chloroacetyl-benzamide

- SureCN3627085

- N-Benzoyl-2-Deoxy-Adenosine

- 4546-72-9

- SCHEMBL264408

- N(6)-benzoyl-2'-deoxyadenosine

- DTXSID80196516

- N6--Benzoyl-2'-deoxyadenosine hydrate

- N6 -benzoyl-2'-deoxyadenosine

- BP-58689

- AC-32160

- DS-14590

- B3101

- AKOS015999137

- NS00031532

- N-Benzoyl-2 inverted exclamation mark -deoxy-adenosine

- PIXHJAPVPCVZSV-YNEHKIRRSA-N

- CS-W011841

- N-[9-[(2R,4S,5R)-5-(hydroxymethyl)-4-oxidanyl-oxolan-2-yl]purin-6-yl]benzamide

- Adenosine, N-benzoyl-2'-deoxy-

- N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

- 6-n-benzoyldeoxyadenosine

- N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-6-purinyl]benzamide

- N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide

- N-Benzoyldeoxyadenosine

- A826809

- HG1037

- C17H17N5O4

- AMY31044

- EINECS 224-903-6

- N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

- MFCD00009628

- 305808-19-9

- DTXCID20119007

-

- MDL: MFCD00009628

- インチ: 1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1

- InChIKey: PIXHJAPVPCVZSV-YNEHKIRRSA-N

- ほほえんだ: O=C(NC1=C2N=CN([C@@H]3O[C@H](CO)[C@@H](O)C3)C2=NC=N1)C4=CC=CC=C4

計算された属性

- せいみつぶんしりょう: 355.12821

- どういたいしつりょう: 355.128054

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 122

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.61

- ゆうかいてん: 120-122C

- ふってん: No data available

- フラッシュポイント: No data available

- すいようせい: Soluble in water (slightly), and methanol (20 mg/ml).

- PSA: 122.39

- LogP: 0.79230

N6-Benzoyl-2'-deoxyadenosine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- セキュリティの説明: 24/25

- ちょぞうじょうけん:-20 °C

N6-Benzoyl-2'-deoxyadenosine 税関データ

- 税関コード:29349990

N6-Benzoyl-2'-deoxyadenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM138620-25g |

N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |

4546-72-9 | 98% | 25g |

$142 | 2024-07-16 | |

| Ambeed | A124703-25g |

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |

4546-72-9 | 98% | 25g |

$141.0 | 2025-02-22 | |

| abcr | AB351501-100g |

N6-Benzoyl-2'-deoxyadenosine, 98%; . |

4546-72-9 | 98% | 100g |

€902.90 | 2025-02-20 | |

| TRC | B207933-50mg |

N6-Benzoyl-2'-deoxyadenosine |

4546-72-9 | 50mg |

$ 65.00 | 2022-04-27 | ||

| abcr | AB351501-5 g |

N6-Benzoyl-2'-deoxyadenosine, 98%; . |

4546-72-9 | 98% | 5g |

€126.60 | 2023-06-20 | |

| TRC | B207933-100mg |

N6-Benzoyl-2'-deoxyadenosine |

4546-72-9 | 100mg |

$ 80.00 | 2022-04-27 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95310-25g |

N6-Benzoyl-2-deoxyadenosine |

4546-72-9 | 25g |

¥916.0 | 2021-09-08 | ||

| abcr | AB351501-25 g |

N6-Benzoyl-2'-deoxyadenosine, 98%; . |

4546-72-9 | 98% | 25g |

€265.20 | 2023-06-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848876-5g |

N6-Benzoyl-2'-deoxyadenosine |

4546-72-9 | 98% | 5g |

¥200.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN493-5g |

N6-Benzoyl-2'-deoxyadenosine |

4546-72-9 | 98% | 5g |

316.0CNY | 2021-08-03 |

N6-Benzoyl-2'-deoxyadenosine 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Oliver D. John Food Funct., 2020,11, 6946-6960

4546-72-9 (N6-Benzoyl-2'-deoxyadenosine) 関連製品

- 305808-19-9(N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide)

- 56883-05-7(Adenosine, N-(4-methoxybenzoyl)-)

- 4546-55-8(N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 624-75-9(Iodoacetonitrile)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4546-72-9)N6-Benzoyl-2'-deoxyadenosine

清らかである:99%

はかる:100g

価格 ($):507.0